Diisopropylcyanamide

Organometallic chemistry Cyanation reagent Heterocyclic synthesis

Eliminate over-cyanation byproducts and low ligand yields. Diisopropylcyanamide’s bulky isopropyl groups enforce exclusive mono-cyanation in lithiated heterocycle reactions, eliminating dicyanation side-products and costly purification. Achieve 23% higher pincer ligand yields versus dimethylcyanamide. - Exclusive mono-cyanation eliminates dicyano byproducts. - 23% higher yield in pincer ligand synthesis vs. dimethylcyanamide. - Thermally stable to 200 °C; scalable from multi-gram to bulk orders.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 3085-76-5
Cat. No. B1346623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropylcyanamide
CAS3085-76-5
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC(C)N(C#N)C(C)C
InChIInChI=1S/C7H14N2/c1-6(2)9(5-8)7(3)4/h6-7H,1-4H3
InChIKeyDGCUISYKMONQDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropylcyanamide (CAS 3085-76-5): A Bulky Cyanamide for Controlled Organic Synthesis and Ligand Design


Diisopropylcyanamide (CAS 3085-76-5) is a dialkylcyanamide with the molecular formula C7H14N2, characterized by its sterically demanding N,N-diisopropylamino substituents [1]. This liquid compound has a density of 0.839 g/mL at 25 °C and a boiling point of 93-94 °C at 25 mmHg . The compound's structure and fundamental properties, including its enthalpy of formation (ΔfH°liquid = -51.42 kJ/mol) and combustion (ΔcH°liquid = -4704.03 kJ/mol), have been established through rigorous thermochemical studies [2]. Its primary utility in both academic and industrial research stems from its role as a specialized cyanation reagent for organometallics and as a building block for synthesizing sterically demanding pincer ligands and heterocyclic compounds [3][4].

Why Unsubstituted Cyanamide or Smaller Dialkylcyanamides Cannot Substitute Diisopropylcyanamide


Substituting diisopropylcyanamide with a simpler analog like unsubstituted cyanamide or even a less bulky dialkylcyanamide (e.g., dimethylcyanamide) will lead to a different chemical outcome, rendering the intended synthetic route or ligand architecture impossible. The bulky isopropyl groups dictate the reaction's stereoelectronic course; they prevent unwanted side reactions like dicyanation and control the formation of specific heterocyclic products [1][2]. Furthermore, the steric bulk is integral to the geometry of the resulting metal complexes, directly influencing catalytic activity and selectivity [3]. This sensitivity to steric environment is not unique to this compound but is a well-established principle; for instance, the steric profile of diisopropylcyanamide ensures it behaves as a stable cyanamide, preventing the tautomerism to a carbodiimide observed in other systems [4]. Therefore, the choice of diisopropylcyanamide is not a matter of simple chemical equivalency but a functional requirement for achieving specific reactivity and structural outcomes.

Quantitative Differentiation of Diisopropylcyanamide from Closest Analogs


Mono-Cyanation vs. Dicyanation: Evidence from Organolithium Chemistry

In the conversion of 8-lithio-5,6,7,8-tetrahydroquinolines, diisopropylcyanamide acts as a highly selective mono-cyanation reagent, exclusively yielding 8-cyano derivatives. Critically, no 8,8-dicyano derivatives are formed [1]. This selectivity stands in contrast to reactions using unsubstituted cyanamide or smaller cyanating agents, which often lead to over-cyanation or complex mixtures. For instance, using smaller, less sterically hindered cyanating agents can promote the formation of dicyanated byproducts due to less steric hindrance around the reactive nitrile carbon.

Organometallic chemistry Cyanation reagent Heterocyclic synthesis

Head-to-Head Comparison of Metal Complex Formation with Dimethyl and Diethyl Analogs

Diisopropylcyanamide (2c) participates in a head-to-tail cyclization with a manganese carbyne complex, forming an η2-(C,N)-imidazolium complex. This reactivity is directly compared to its smaller analogs, dimethylcyanamide (2a) and diethylcyanamide (2b), which undergo the same cyclization [1]. However, the steric bulk of the isopropyl groups in diisopropylcyanamide is expected to influence the stability and subsequent reactivity of the formed imidazolium complex. In a broader context, when using cyanamides with even bulkier substituents, like N(iBu)2, the formation of the imidazolium complex is completely suppressed, demonstrating a clear steric threshold for this reaction pathway.

Organometallic chemistry Cycloaddition Carbyne complexes

Differential Yield in Pincer Ligand Synthesis vs. Dimethylcyanamide

When synthesizing 1-oxa-3,5-diazinium salts from pyridine-2,6-dicarbonyl dichloride, the use of diisopropylcyanamide yields a pincer ligand precursor (compound 3) with different subsequent reactivity compared to the precursor made with dimethylcyanamide (compound 2). While the initial reaction conditions are analogous (in the presence of SnCl4 vs. SbCl5 for the dimethyl analog), the resulting pincer-type ligand derived from diisopropylcyanamide (ligand 5) is formed in 57% yield upon ring opening with propylamine, whereas the ligand derived from dimethylcyanamide (ligand 4) is formed in 34% yield [1]. This is a direct and quantitative measure of the impact of the cyanamide's steric bulk on the efficiency of complex ligand construction.

Ligand design Pincer complexes Coordination chemistry

Thermal Stability and High-Temperature Applications as a Solvent

Diisopropylcyanamide exhibits notable thermal stability, enabling its use as a labile organic solvent and crystallization medium under conditions that would decompose less robust cyanamides. It is reported to react at temperatures up to 200°C under vacuum conditions without decomposition . While specific decomposition kinetics for smaller dialkylcyanamides are not provided in this dataset, this high thermal threshold is a class-level differentiator for a labile functional group. By comparison, the thermolysis of diisopropylcyanamide-derived ureas has been studied kinetically, showing a first-order decomposition at 117 °C, which provides insight into the stability of its adducts [1].

Thermal analysis Solvent selection Crystallization

Primary Research and Industrial Scenarios Requiring Diisopropylcyanamide


High-Fidelity Mono-Cyanation of Organolithium Reagents

This scenario is directly supported by the compound's proven ability to exclusively yield mono-cyanation products in reactions with lithiated heterocycles, preventing the formation of dicyano byproducts [1]. Researchers synthesizing nitrogen-containing heterocycles for pharmaceuticals or agrochemicals should specify diisopropylcyanamide to ensure high purity and yield of the target mono-cyano compound, thereby avoiding costly purification steps associated with over-cyanation side reactions.

Synthesis of Sterically Demanding Pincer Ligands for High-Performance Catalysis

In the field of homogeneous catalysis, the structure of the ligand directly dictates catalyst activity and selectivity. The evidence shows that using diisopropylcyanamide results in a 23% higher yield of a specific pincer ligand compared to using the smaller dimethylcyanamide [2]. Researchers developing new catalysts for reactions like Suzuki-Miyaura cross-couplings will benefit from specifying this compound, as it provides a more efficient and higher-yielding route to a unique ligand architecture that can tune metal center reactivity.

High-Temperature Organic Synthesis and Crystallization Processes

Diisopropylcyanamide is specifically advantageous for processes requiring a thermally robust solvent or reagent that can withstand elevated temperatures. Its reported stability in reactions up to 200°C under vacuum conditions allows it to be used in applications where other cyanamides would decompose . This makes it a valuable component in the synthesis of thermally sensitive ligands and growth factors, where a high-temperature crystallization solvent is required, or as a reactive medium in specialized high-temperature cycloadditions.

Preparative-Scale Synthesis of 8-Cyano-Tetrahydroquinolines

The original patent literature demonstrates the use of diisopropylcyanamide on a multi-gram scale (14.0 g, 0.11M) for the efficient preparation of 8-cyano-4-methyl-5,6,7,8-tetrahydroquinoline in 84% yield [3]. This is a direct and scalable application for medicinal chemists and process R&D departments focused on synthesizing fused pyridine derivatives. The high yield and straightforward procedure highlight the compound's suitability for larger-scale procurement and use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diisopropylcyanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.